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Compound of Interest

Compound Name: Ziresovir

Cat. No.: B611949 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Ziresovir (AK0529), a potent, orally bioavailable inhibitor of the respiratory syncytial virus

(RSV) fusion protein, has emerged as a significant clinical candidate for treating RSV

infections.[1][2] The core of the Ziresovir molecule is a quinazoline-2,4-diamine scaffold. This

guide details the two primary chemical synthesis pathways for Ziresovir: a previously reported

multi-step route and a more recent, optimized three-step synthesis. This document provides an

in-depth look at the methodologies, quantitative data, and experimental workflows for both

synthetic approaches.

I. Optimized Three-Step Synthesis of Ziresovir
A streamlined and efficient three-step synthesis of Ziresovir has been developed to overcome

the limitations of earlier routes, such as harsh reaction conditions and the formation of side

products.[1][3][4] This modern approach is characterized by its chromatography-free process

and improved yields.[1][3][5]

Experimental Protocols
Step 1: Copper-Catalyzed Synthesis of 2-(2,3-dihydrobenzo[f][1][4]thiazepine-4(5H)-

carboximidamido)-6-methylquinazolin-4(3H)-one

Reaction: A mixture of 2-bromo-5-methylbenzoic acid (1.0 equiv.), 2,3-dihydrobenzo[f][1]

[4]thiazepine-4(5H)-carboximidamide 1,1-dioxide (1.2 equiv.), copper(I) iodide (0.1 equiv.),
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and potassium carbonate (2.0 equiv.) in dimethylformamide (DMF) is heated at 120 °C for 12

hours under a nitrogen atmosphere.

Work-up: After cooling to room temperature, the reaction mixture is poured into water. The

resulting precipitate is collected by filtration, washed with water and ethyl acetate, and then

dried under vacuum to yield the desired quinazolinone product.

Step 2: Chlorination to 2-(1,1-dioxo-3,5-dihydro-2H-1λ⁶,4-benzothiazepin-4-yl)-6-

methylquinazolin-4-amine

Reaction: The quinazolinone from the previous step (1.0 equiv.) is suspended in phosphorus

oxychloride (POCl₃, 10 equiv.) and heated to reflux for 4 hours.

Work-up: The excess POCl₃ is removed under reduced pressure. The residue is then

carefully quenched with ice water and neutralized with a saturated sodium bicarbonate

solution. The resulting solid is filtered, washed with water, and dried to afford the 4-

chloroquinazoline intermediate.

Step 3: Nucleophilic Substitution to Yield Ziresovir

Reaction: The 4-chloroquinazoline intermediate (1.0 equiv.) and 3-(aminomethyl)oxetan-3-

amine (1.5 equiv.) are dissolved in ethanol. Diisopropylethylamine (DIPEA) (3.0 equiv.) is

added, and the mixture is heated to reflux overnight.[3]

Work-up: The reaction mixture is cooled, and the resulting precipitate is collected by filtration.

The solid is washed with ethanol and dried under vacuum to give the final Ziresovir product.

Quantitative Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b611949?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/40893310/
https://www.benchchem.com/product/b611949?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step Reactants Reagents/Solvents Yield

1

2-bromo-5-

methylbenzoic acid,

2,3-dihydrobenzo[f][1]

[4]thiazepine-4(5H)-

carboximidamide 1,1-

dioxide

CuI, K₂CO₃, DMF ~85%

2

2-(2,3-dihydrobenzo[f]

[1][4]thiazepine-4(5H)-

carboximidamido)-6-

methylquinazolin-

4(3H)-one

POCl₃ ~90%

3

2-(1,1-dioxo-3,5-

dihydro-2H-1λ⁶,4-

benzothiazepin-4-

yl)-6-

methylquinazolin-4-

amine, 3-

(aminomethyl)oxetan-

3-amine

DIPEA, Ethanol ~96%[3]
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Optimized three-step synthesis of Ziresovir.

II. Reported Multi-Step Synthesis of Ziresovir
The earlier reported synthesis of Ziresovir is a longer process involving sequential nucleophilic

substitutions on a dichloroquinazoline intermediate. This route is often associated with lower

overall yields and the need for more stringent reaction conditions.[3][6]
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Experimental Protocols
Step 1: Synthesis of 6-methylquinazoline-2,4(1H,3H)-dione

Reaction: 2-amino-5-methylbenzoic acid (1.0 equiv.) is dissolved in water, and an aqueous

solution of potassium cyanate (1.2 equiv.) is added. The mixture is heated to 80°C for 2

hours.

Work-up: The reaction is cooled, and the pH is adjusted to ~5 with hydrochloric acid. The

resulting precipitate is filtered, washed with water, and dried to obtain the dione.

Step 2: Synthesis of 2,4-dichloro-6-methylquinazoline

Reaction: The 6-methylquinazoline-2,4(1H,3H)-dione (1.0 equiv.) is heated to reflux in

phosphorus oxychloride (POCl₃, 10 equiv.) with a catalytic amount of N,N-dimethylaniline for

5 hours.

Work-up: The excess POCl₃ is distilled off under reduced pressure. The residue is cooled

and carefully poured into ice water. The solid is collected by filtration, washed with cold

water, and dried to yield the dichloroquinazoline.

Step 3: First Nucleophilic Substitution

Reaction: 2,4-dichloro-6-methylquinazoline (1.0 equiv.) is dissolved in tetrahydrofuran (THF).

3-(aminomethyl)-N,N-dibenzyloxetan-3-amine (1.0 equiv.) and triethylamine (1.2 equiv.) are

added, and the mixture is stirred at room temperature for 3 hours.

Work-up: The solvent is evaporated, and the residue is partitioned between ethyl acetate and

water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated.

The product is purified by column chromatography.

Step 4: Second Nucleophilic Substitution

Reaction: The product from the previous step (1.0 equiv.) and the benzothiazepine

intermediate (1.2 equiv.) are heated in dimethylformamide (DMF) with triethylamine (2.0

equiv.) under microwave irradiation at 150°C for 1 hour.[6]
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Work-up: The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.

The combined organic layers are washed with brine, dried, and concentrated. The crude

product is purified by column chromatography.

Step 5: Deprotection to Yield Ziresovir

Reaction: The dibenzyl-protected intermediate is dissolved in methanol, and palladium on

carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere at room

temperature until the reaction is complete (monitored by TLC).

Work-up: The catalyst is removed by filtration through Celite, and the filtrate is concentrated

to give Ziresovir.

Quantitative Data
Step Description Reagents/Solvents Yield

1
Quinazoline-2,4-dione

formation
KOCN, H₂O ~90%

2 Dichlorination
POCl₃, N,N-

dimethylaniline
~85%

3 First Amination
Protected oxetane

amine, Et₃N, THF
~70%

4 Second Amination
Benzothiazepine,

Et₃N, DMF, Microwave
~51%[6]

5 Deprotection H₂, Pd/C, Methanol ~95%

Overall ~27%
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Reported multi-step synthesis pathway for Ziresovir.
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The synthesis of Ziresovir has evolved from a multi-step process with moderate overall yields

to a more efficient and streamlined three-step pathway. The newer, copper-catalyzed approach

offers significant advantages in terms of process simplicity, reduced waste (chromatography-

free), and higher overall yield, making it more suitable for large-scale production. This guide

provides the fundamental chemical knowledge and procedural outlines for both synthetic

routes, serving as a valuable resource for professionals in the field of medicinal chemistry and

drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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